Akt Inhibitor II -

Akt Inhibitor II

Catalog Number: EVT-13549902
CAS Number:
Molecular Formula: C29H59O10P
Molecular Weight: 598.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Akt Inhibitor II, also known as Akt/Protein Kinase B Signaling Inhibitor-2, is a small molecule that selectively inhibits the Akt signaling pathway, which is crucial in regulating cell growth, survival, and metabolism. The Akt pathway is often dysregulated in various cancers, making it a significant target for therapeutic intervention. This compound was identified through screening chemical libraries and has shown promise in inhibiting tumor growth in preclinical models.

Source and Classification

Akt Inhibitor II is derived from a series of synthetic compounds designed to target the Akt signaling pathway. It belongs to the class of small molecule inhibitors that specifically interfere with the activity of serine/threonine protein kinases. The classification of these inhibitors can be based on their mechanism of action—either as ATP-competitive inhibitors or non-competitive inhibitors that bind to allosteric sites on the enzyme .

Synthesis Analysis

Methods and Technical Details

The synthesis of Akt Inhibitor II involves multiple steps:

  1. Preparation of Intermediates: Key intermediates, such as cyclopentylpyrimidine derivatives, are synthesized using methods like carbonylative esterification and Dieckmann cyclization.
  2. Coupling Reactions: These intermediates undergo coupling reactions to form the final compound.
  3. Optimization for Yield and Purity: Industrial production methods focus on optimizing reaction conditions to enhance yield and purity, employing techniques such as enzymatic resolution and asymmetric reduction to achieve desired stereochemistry .

Synthetic Route Example

For instance, a typical synthetic route may involve halogenation of a pyrazolopyrimidine followed by nucleophilic substitution and subsequent deprotection steps to yield the final product .

Molecular Structure Analysis

Structure and Data

Akt Inhibitor II has a complex molecular structure characterized by specific functional groups that facilitate its interaction with the Akt protein. The crystal structure reveals binding interactions at the active site and allosteric sites, which are crucial for its inhibitory activity .

Key structural data includes:

  • Molecular Formula: C₁₄H₁₈N₄O₃
  • Molecular Weight: Approximately 286.32 g/mol
  • 3D Structure: The compound exhibits a piperidine ring connected to various aromatic systems, enhancing its binding affinity .
Chemical Reactions Analysis

Reactions and Technical Details

Akt Inhibitor II can undergo several types of chemical reactions:

  1. Oxidation: It can be oxidized under specific conditions to form various derivatives.
  2. Reduction: Reduction reactions modify functional groups within the compound.
  3. Substitution: Substitution reactions allow for the replacement of specific atoms or groups, potentially altering biological activity.

Common reagents for these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride .

Major Products Formed

The major products from these reactions can include derivatives with varied biological activities, which may be explored for further therapeutic applications.

Mechanism of Action

Akt Inhibitor II acts primarily by inhibiting the phosphorylation activity of Akt, which is essential for its role in promoting cell survival and proliferation. The inhibition leads to decreased cell growth and increased apoptosis in cancer cells that exhibit constitutive activation of Akt due to genetic alterations .

The mechanism involves:

  • Binding: The inhibitor binds to the ATP-binding pocket or allosteric sites on Akt.
  • Inhibition of Phosphorylation: This prevents the phosphorylation of downstream targets involved in cell cycle progression and survival pathways.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but may have limited solubility in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Reacts with oxidizing agents; therefore, care must be taken during storage and handling .

Relevant physicochemical properties include log P values indicating lipophilicity, which influences bioavailability and permeability across biological membranes.

Applications

Akt Inhibitor II has significant scientific uses primarily in cancer research:

  1. Cancer Therapeutics: It is being investigated as a potential treatment for various cancers where the Akt pathway is aberrantly activated.
  2. Mechanistic Studies: Used in research to elucidate the role of Akt signaling in cellular processes such as metabolism, growth, and apoptosis.
  3. Drug Development: Serves as a lead compound for developing more selective and potent inhibitors targeting different isoforms of Akt .
Molecular Mechanisms of Akt Inhibitor II in Oncogenic Signaling Pathways

Role of Akt Inhibitor II in Disrupting PI3K/Akt/mTOR Axis Dynamics

The PI3K/Akt/mTOR pathway constitutes a critical intracellular signaling cascade governing fundamental cellular processes including proliferation, survival, metabolism, and protein synthesis. Pathological hyperactivation of this axis, frequently driven by PIK3CA mutations, PTEN loss, receptor tyrosine kinase (RTK) overexpression, or AKT amplification, is a hallmark of diverse cancers [1] [6]. Akt (Protein Kinase B) serves as the central signal transducer within this pathway. Its activation is a tightly regulated, multi-step process initiated by PI3K-generated phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the plasma membrane. PIP3 binding to Akt's pleckstrin homology (PH) domain recruits Akt to the membrane, enabling phosphorylation at two critical residues: Thr³⁰⁸ by phosphoinositide-dependent kinase 1 (PDK1) and Ser⁴⁷³ by the mammalian target of rapamycin complex 2 (mTORC2) [1] [6] [8]. Full Akt activation thus depends on upstream PI3K activity and downstream mTORC2 feedback.

Akt Inhibitor II functions as a potent disruptor of this dynamic signaling equilibrium. By specifically impeding Akt activation (detailed in section 1.2), it prevents the phosphorylation and subsequent inactivation of crucial pathway regulators like the Tuberous Sclerosis Complex (TSC1/TSC2). Normally, Akt phosphorylates TSC2, relieving its suppression of the small GTPase Rheb and allowing Rheb to activate mTORC1 [1]. Consequently, Akt Inhibitor II treatment maintains TSC complex activity, leading to Rheb inhibition and significant downregulation of mTORC1 signaling. This is evidenced by reduced phosphorylation of canonical mTORC1 substrates, ribosomal protein S6 kinase (S6K) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1), which are essential for ribosome biogenesis and cap-dependent translation initiation [1] [8].

Table 1: Impact of Akt Inhibitor II on PI3K/Akt/mTOR Pathway Dynamics

Pathway ComponentNormal Activation TriggerEffect of Akt Inhibitor IIDownstream Consequence
Akt (Thr³⁰⁸ & Ser⁴⁷³ Phosphorylation)PIP3 binding & PDK1/mTORC2 phosphorylationDirect InhibitionBlocked signal transduction to downstream effectors
TSC2Phosphorylation by Akt (inactivates TSC complex)Reduced Phosphorylation (Increased TSC activity)Rheb inhibition → mTORC1 suppression
mTORC1 (S6K, 4E-BP1)Activation by Rheb-GTPSignificant DownregulationReduced protein translation & ribosome biogenesis
mTORC2 (Akt Ser⁴⁷³)Growth factor signalingPotential Indirect Feedback ModulationMay further attenuate Akt activation loop

Furthermore, Akt Inhibitor II disrupts the critical positive feedback loop involving mTORC2-mediated Akt Ser⁴⁷³ phosphorylation. By reducing Akt activity, the inhibitor diminishes signals promoting mTORC2 function, creating a self-reinforcing cycle of pathway suppression [1] [6]. This comprehensive disruption of the PI3K/Akt/mTOR axis dynamics is particularly impactful in cancers exhibiting KRAS mutations, such as non-small cell lung cancer (NSCLC), where the pathway often remains a key dependency despite direct KRAS inhibition [2] [5]. Preclinical evidence demonstrates that KRASᴳ¹²ᴰ-driven cancers exhibit heightened sensitivity to combined KRAS and Akt inhibition compared to KRASᴳ¹²ᶜ mutants, which show stronger reliance on the MAPK pathway [2] [5].

Substrate Competitive Inhibition: Targeting Phosphatidylinositol-Dependent Akt Membrane Translocation

Akt Inhibitor II belongs to the class of substrate-competitive allosteric inhibitors, distinguishing it mechanistically from ATP-competitive compounds. Its primary mechanism of action involves specifically targeting the PH domain of Akt isoforms [3] [4] [6]. The PH domain, located at the N-terminus of Akt, is essential for its activation as it binds PIP3 with high affinity. This binding induces a conformational change in the Akt protein, facilitating its translocation from the cytosol to the inner leaflet of the plasma membrane. Membrane localization is absolutely critical because it brings Akt into proximity with its activating kinases, PDK1 (located at the membrane via its own PH domain) and mTORC2 [1] [8].

Akt Inhibitor II acts as a molecular mimic of PIP3/PIP2 phospholipids. It competitively occupies the lipid-binding pocket within the Akt PH domain. This high-affinity binding prevents the natural ligand, PIP3, from interacting with Akt [3] [4]. Consequently:

  • Membrane Translocation Blockade: Akt fails to bind PIP₃ and therefore cannot be recruited to the plasma membrane. This sequestration in the cytosol physically separates Akt from PDK1 and mTORC2.
  • Conformational Lock: Binding of the inhibitor stabilizes the PH domain in a conformation that sterically hinders the accessibility of the kinase domain and prevents the necessary conformational changes for activation, even if membrane association occurred through other means.
  • Phosphorylation Prevention: The spatial separation from activating kinases and the conformational lock result in the complete absence of phosphorylation at both the Thr³⁰⁸ (activation loop) and Ser⁴⁷³ (hydrophobic motif) sites. Unphosphorylated Akt is catalytically inactive [1] [3] [6].

Table 2: Mechanism of Substrate-Competitive Akt PH Domain Inhibitors

FeatureAkt Inhibitor II (Substrate-Competitive)ATP-Competitive Inhibitors (e.g., Capivasertib, Ipatasertib)
Binding SitePleckstrin Homology (PH) DomainATP-binding pocket within Kinase Domain
Target SpecificityHigh (blocks Akt activation specifically)Potentially lower (kinase domain homology across AGC kinases)
MechanismCompetes with PIP3/PIP2; prevents membrane recruitment & conformational changeCompetes with ATP; prevents catalytic activity of already localized/phosphorylated Akt
Effect on PhosphorylationPrevents Thr³⁰⁸ and Ser⁴⁷³ phosphorylationDoes not prevent phosphorylation; inhibits kinase activity of phosphorylated Akt
Downstream ImpactBlocks signaling initiationBlocks signal propagation

This mechanism offers a distinct advantage in targeting oncogenic Akt signaling upstream of kinase activity itself. By preventing the very first step of Akt activation (membrane recruitment), Akt Inhibitor II effectively shuts down the entire signaling cascade emanating from Akt, regardless of the upstream trigger (RTK, PI3K mutation, PTEN loss). This contrasts with ATP-competitive inhibitors, which target the kinase activity of Akt molecules that may have already undergone membrane translocation and partial phosphorylation [3] [6]. Preclinical studies utilizing compounds like perifosine (a related alkylphospholipid PH domain inhibitor) and MK-2206 (an allosteric pan-Akt inhibitor) validate this approach, demonstrating significant suppression of Akt phosphorylation and downstream signaling in cancer models [3] [4] [6].

Modulation of Downstream Effector Phosphorylation (PRAS40, GSK-3β, FoxO1)

The profound oncogenic effects of Akt stem from its phosphorylation of a vast network (>100 known) of downstream substrates involved in diverse cellular processes. Akt Inhibitor II, by preventing Akt activation, consequently dysregulates the phosphorylation status and functional activity of critical downstream effectors, leading to anti-tumorigenic outcomes:

  • Proline-Rich Akt Substrate of 40 kDa (PRAS40):
  • Normal Function & Phosphorylation: PRAS40 acts as a natural suppressor of mTORC1 activity. In its unphosphorylated state, PRAS40 binds to and inhibits mTORC1. Akt directly phosphorylates PRAS40 at Thr²⁴⁶. This phosphorylation creates a binding site for 14-3-3 proteins, leading to the sequestration of PRAS40 away from mTORC1 in the cytosol, thereby relieving mTORC1 inhibition [1] [8].
  • Effect of Akt Inhibitor II: Inhibition of Akt prevents PRAS40 phosphorylation at Thr²⁴⁶. Consequently, non-phosphorylated PRAS40 remains bound to mTORC1, enforcing its suppression. This contributes significantly to the downregulation of mTORC1 signaling initiated by TSC2 activation (Section 1.1), further inhibiting cap-dependent translation, ribosome biogenesis, and cellular growth [1].
  • Glycogen Synthase Kinase-3 Beta (GSK-3β):
  • Normal Function & Phosphorylation: GSK-3β is a constitutively active kinase that phosphorylates and promotes the degradation of key pro-growth and pro-survival proteins, including cyclins (e.g., cyclin D1), c-Myc, and β-catenin. Akt phosphorylates GSK-3β at Ser⁹. This phosphorylation inhibits GSK-3β's kinase activity [1] [6].
  • Effect of Akt Inhibitor II: Akt blockade prevents GSK-3β Ser⁹ phosphorylation. Consequently, GSK-3β remains active. This leads to:
  • Accelerated degradation of cyclin D1: Impedes G1/S phase cell cycle progression.
  • Inhibition of β-catenin signaling: Suppresses Wnt pathway-driven proliferation and stemness.
  • Suppression of c-Myc activity: Reduces expression of Myc target genes involved in growth and metabolism.The sustained activity of GSK-3β upon Akt inhibition acts as a powerful brake on cell proliferation and survival pathways [1] [6].
  • Forkhead Box O (FoxO) Transcription Factors:
  • Normal Function & Phosphorylation: FoxO transcription factors (FoxO1, FoxO3a, FoxO4) are potent inducers of genes regulating apoptosis (e.g., Fas ligand, Bim, TRAIL), cell cycle arrest (e.g., p27ᴷᴵᴾ¹, p21ᶜᴵᴾ¹), oxidative stress response, and autophagy. Akt phosphorylates FoxO proteins at specific residues (e.g., FoxO1 at Thr²⁴, Ser²⁵⁶, Ser³¹⁹). This phosphorylation promotes the binding of 14-3-3 proteins, leading to the nuclear export and subsequent cytoplasmic sequestration and degradation of FoxO proteins, thereby repressing their transcriptional activity [1] [10].
  • Effect of Akt Inhibitor II: Akt inhibition prevents FoxO phosphorylation. Consequently:
  • Nuclear Accumulation: Unphosphorylated FoxO proteins translocate to and accumulate within the nucleus.
  • Transcriptional Activation: Nuclear FoxO proteins bind to the promoters of their target genes and drive their expression.
  • Cellular Outcomes: Upregulation of pro-apoptotic factors (FasL, Bim, PUMA) triggers programmed cell death. Increased expression of CDK inhibitors p27ᴷᴵᴾ¹ and p21ᶜᴵᴾ¹ induces cell cycle arrest, typically at the G1/S checkpoint. Enhanced expression of antioxidant genes (e.g., MnSOD) mitigates oxidative stress, although the pro-apoptotic effects dominate in the context of Akt inhibition [1] [10].

Table 3: Key Downstream Effectors Modulated by Akt Inhibitor II

Downstream EffectorAkt Phosphorylation SiteConsequence of Akt PhosphorylationEffect of Akt Inhibitor II (Loss of Phosphorylation)Primary Cellular Outcome
PRAS40Thr²⁴⁶Inactivation & cytosolic sequestration (relieves mTORC1 inhibition)Activation & mTORC1 bindingmTORC1 Suppression (Reduced protein synthesis, growth)
GSK-3βSer⁹Inactivation (kinase activity suppressed)Activation (kinase activity sustained)Growth Suppression (Cyclin D1/c-Myc/β-catenin degradation)
FoxO1/3aFoxO1: Thr²⁴, Ser²⁵⁶, Ser³¹⁹Inactivation, nuclear export, degradationActivation, nuclear accumulationCell Cycle Arrest & Apoptosis (↑p21/p27, ↑Bim/PUMA/FasL)
BADSer¹³⁶Inactivation, sequestered by 14-3-3ActivationApoptosis Promotion (Pro-apoptotic BCL-2 family activity)
TSC2Multiple sitesInactivation (TSC complex inhibited)Activation (TSC complex active)mTORC1 Suppression (Rheb inhibition)

Properties

Product Name

Akt Inhibitor II

IUPAC Name

[(2R)-2-methoxy-3-octadecoxypropyl] [(1S,2R,3S,4R,6R)-2,3,4-trihydroxy-6-methoxycyclohexyl] hydrogen phosphate

Molecular Formula

C29H59O10P

Molecular Weight

598.7 g/mol

InChI

InChI=1S/C29H59O10P/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-37-22-24(35-2)23-38-40(33,34)39-29-26(36-3)21-25(30)27(31)28(29)32/h24-32H,4-23H2,1-3H3,(H,33,34)/t24-,25-,26-,27+,28-,29-/m1/s1

InChI Key

NRLLDDPUQZQEDV-MWJQJBPESA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCOCC(COP(=O)(O)OC1C(CC(C(C1O)O)O)OC)OC

Isomeric SMILES

CCCCCCCCCCCCCCCCCCOC[C@H](COP(=O)(O)O[C@@H]1[C@@H](C[C@H]([C@@H]([C@H]1O)O)O)OC)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.